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Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperazine

Cat. No.: B3024915 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 1-

(Cyclopropylcarbonyl)piperazin, einer vielseitigen Zwischenstufe, die in der organischen

Synthese und der pharmazeutischen Forschung von großer Bedeutung ist. Die hier

beschriebenen Methoden, einschließlich N-Alkylierung, N-Arylierung, reduktiver Aminierung

und Amidkopplung, eröffnen den Zugang zu einer breiten Palette von substituierten

Piperazinderivaten für die Entwicklung neuer pharmazeutischer Wirkstoffe und chemischer

Sonden.

Einleitung
1-(Cyclopropylcarbonyl)piperazin ist ein wertvoller Baustein in der medizinischen Chemie, der

häufig bei der Synthese von Wirkstoffkandidaten eingesetzt wird. Seine Struktur, die einen

Piperazinring und eine Cyclopropylcarbonylgruppe kombiniert, bietet einen reaktiven "Griff" für

weitere Funktionalisierungen am sekundären Amin.[1][2] Diese Vielseitigkeit ermöglicht die

systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von

Leitstrukturen. Insbesondere wurde diese Verbindung bei der Synthese von Inhibitoren der

Poly(ADP-Ribose)-Polymerase (PARP) und Analoga von Esaprazol verwendet, die

neuroprotektive Eigenschaften aufweisen.[2][3]
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Übersicht der Derivatisierungsstrategien
Die Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin konzentriert sich hauptsächlich auf

die Funktionalisierung des sekundären Amins im Piperazinring. Die gängigsten Methoden sind:

N-Alkylierung: Einführung einer Alkylgruppe durch Reaktion mit einem Alkylhalogenid oder

durch reduktive Aminierung mit einem Aldehyd oder Keton.

N-Arylierung: Einführung einer Arylgruppe mittels palladiumkatalysierter

Kreuzkupplungsreaktionen wie der Buchwald-Hartwig-Aminierung.

Amidkopplung: Bildung einer Amidbindung durch Reaktion mit einer Carbonsäure unter

Verwendung eines Kupplungsreagenzes.

Diese Reaktionen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen und

strukturellen Motiven, was zu einer diversen Bibliothek von Derivaten führt.

Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren für die

Schlüsselderivatisierungsreaktionen von 1-(Cyclopropylcarbonyl)piperazin.

Protokoll 1: N-Alkylierung mittels direkter Alkylierung
Diese Methode beschreibt die direkte Alkylierung des Piperazinstickstoffs mit einem

Alkylhalogenid.

Materialien:

1-(Cyclopropylcarbonyl)piperazin

Alkylbromid (z. B. Benzylbromid) (1.1 Äquivalente)

Wasserfreies Kaliumcarbonat (K₂CO₃) (2.0 Äquivalente)

Wasserfreies Acetonitril (MeCN)

Durchführung:
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In einem trockenen Reaktionskolben werden 1-(Cyclopropylcarbonyl)piperazin und

wasserfreies Kaliumcarbonat vorgelegt.

Wasserfreies Acetonitril wird zugegeben und die Suspension wird gerührt.

Das Alkylbromid (1.1 Äquivalente) wird langsam zur Reaktionsmischung zugegeben.

Die Reaktionsmischung wird auf eine geeignete Temperatur (z. B. 60-80 °C) erhitzt und der

Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.

Die anorganischen Salze werden durch Filtration entfernt und das Filtrat wird unter

reduziertem Druck eingeengt.

Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Protokoll 2: N-Alkylierung mittels reduktiver Aminierung
Diese Methode ist eine zweistufige Eintopfreaktion, die die Bildung eines Iminiumions gefolgt

von dessen Reduktion beinhaltet und die Bildung von quartären Ammoniumsalzen verhindert.

Materialien:

1-(Cyclopropylcarbonyl)piperazin

Aldehyd oder Keton (z. B. Benzaldehyd) (1.1 Äquivalente)

Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)

Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

Essigsäure (katalytische Menge, optional)

Durchführung:

Eine Suspension von 1-(Cyclopropylcarbonyl)piperazin (1.0 Äquivalent) und dem Aldehyd

(1.1 Äquivalente) in DCM wird für 5 Minuten gerührt.
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Natriumtriacetoxyborhydrid (1.5 Äquivalente) wird zu der gerührten Lösung gegeben.

Die Reaktion wird bei Raumtemperatur für 1 bis 24 Stunden gerührt, bis der Ausgangsstoff

verbraucht ist (Überwachung durch DC oder LC-MS).

Die Reaktionsmischung wird mit gesättigter wässriger Natriumbicarbonatlösung versetzt.

Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen, über wasserfreiem

Natriumsulfat getrocknet und im Vakuum eingeengt.

Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[1][4]

Protokoll 3: N-Arylierung mittels Buchwald-Hartwig-
Aminierung
Diese palladiumkatalysierte Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur

Bildung von C-N-Bindungen.[5][6]

Materialien:

1-(Cyclopropylcarbonyl)piperazin

Arylhalogenid (z. B. 4-Bromtoluol) (1.0 Äquivalent)

Palladium(II)-acetat (Pd(OAc)₂) (Katalysator, z. B. 2 mol%)

Phosphinligand (z. B. BINAP, XPhos) (z. B. 4 mol%)

Starke Base (z. B. Natrium-tert-butoxid, NaOtBu) (1.4 Äquivalente)

Wasserfreies Toluol oder Dioxan

Durchführung:

In einem mit Inertgas (Argon oder Stickstoff) gespülten Schlenkrohr werden Pd(OAc)₂, der

Phosphinligand und NaOtBu vorgelegt.
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Wasserfreies Toluol, 1-(Cyclopropylcarbonyl)piperazin und das Arylhalogenid werden

zugegeben.

Die Reaktionsmischung wird unter Inertgasatmosphäre bei erhöhter Temperatur (z. B. 80-

110 °C) gerührt, bis die Ausgangsmaterialien vollständig umgesetzt sind (Überwachung

durch DC oder LC-MS).

Nach dem Abkühlen auf Raumtemperatur wird die Reaktion mit Wasser oder einer

gesättigten Ammoniumchloridlösung gequencht.

Die Mischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem

Natriumsulfat getrocknet und eingeengt.

Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Protokoll 4: Amidkopplung
Diese Methode beschreibt die Bildung einer Amidbindung zwischen 1-

(Cyclopropylcarbonyl)piperazin und einer Carbonsäure unter Verwendung eines

Kupplungsreagenzes.

Materialien:

1-(Cyclopropylcarbonyl)piperazin

Carbonsäure (z. B. Benzoesäure) (1.0 Äquivalent)

Kupplungsreagenz (z. B. HATU) (1.1 Äquivalente)

Nicht-nukleophile Base (z. B. N,N-Diisopropylethylamin, DIPEA) (2.0-3.0 Äquivalente)

Wasserfreies Dimethylformamid (DMF)

Durchführung:
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In einem Kolben werden die Carbonsäure (1.0 Äquivalent) und HATU (1.1 Äquivalente) in

wasserfreiem DMF gelöst.

DIPEA (2.0-3.0 Äquivalente) wird zur Lösung gegeben und bei Raumtemperatur für 15-30

Minuten gerührt, um eine Voraktivierung zu ermöglichen.

1-(Cyclopropylcarbonyl)piperazin (1.1 Äquivalente) wird zu der aktivierten Mischung

gegeben.

Die Reaktion wird bei Raumtemperatur für 1-12 Stunden gerührt und mittels DC oder LC-MS

überwacht.

Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mit Ethylacetat

extrahiert.

Die vereinigten organischen Schichten werden mit 1N HCl, gesättigtem NaHCO₃ und Sole

gewaschen, über Na₂SO₄ getrocknet und eingeengt.

Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[2][7]

Datenpräsentation
Die folgende Tabelle fasst repräsentative quantitative Daten für die beschriebenen

Derivatisierungsreaktionen zusammen. Die Ausbeuten sind typisch und können je nach den

spezifischen Substraten und Reaktionsbedingungen variieren.
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Visualisierung von Arbeitsabläufen
Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden,

veranschaulichen die logischen Arbeitsabläufe für die beschriebenen

Derivatisierungsreaktionen.
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Abbildung 1: Arbeitsablauf für die N-Alkylierung.
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Abbildung 2: Arbeitsabläufe für N-Arylierung und Amidkopplung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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